molecular formula C30H34O6 B13430011 Epimedonin K

Epimedonin K

Cat. No.: B13430011
M. Wt: 490.6 g/mol
InChI Key: RGIYRQVLZYCQGI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Epimedonin K is a prenylflavonoid compound isolated from the plant Epimedium, commonly known as “Horny Goat Weed.” This plant has been used in traditional Chinese medicine for centuries to treat various ailments, including osteoporosis, erectile dysfunction, and cardiovascular diseases. This compound is one of the bioactive constituents responsible for the medicinal properties of Epimedium.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Epimedonin K involves several steps, including the extraction of raw materials from Epimedium species and subsequent chemical modifications. The extraction process typically involves the use of solvents such as methanol or ethanol to isolate the flavonoid compounds. The isolated compounds are then subjected to various chemical reactions to obtain this compound.

Industrial Production Methods

Industrial production of this compound involves large-scale extraction and purification processes. The raw plant material is processed using solvent extraction methods, followed by chromatographic techniques to purify the compound. Advanced techniques such as high-performance liquid chromatography (HPLC) are often employed to ensure the purity and quality of the final product.

Chemical Reactions Analysis

Types of Reactions

Epimedonin K undergoes several types of chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, leading to the formation of oxidized products.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, resulting in reduced products.

    Substitution: This reaction involves the replacement of one functional group with another, leading to the formation of substituted products.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Common reducing agents include sodium borohydride and lithium aluminum hydride.

    Substitution: Common reagents include halogens and nucleophiles such as hydroxide ions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of this compound can lead to the formation of quinones, while reduction can produce dihydroflavonoids.

Scientific Research Applications

Epimedonin K has a wide range of scientific research applications, including:

    Chemistry: Used as a model compound for studying the chemical properties and reactions of prenylflavonoids.

    Biology: Investigated for its potential effects on cellular processes, including cell proliferation and differentiation.

    Medicine: Studied for its potential therapeutic effects in treating osteoporosis, cardiovascular diseases, and erectile dysfunction.

    Industry: Used in the development of dietary supplements and herbal medicines.

Mechanism of Action

Epimedonin K exerts its effects through several molecular targets and pathways. It has been shown to modulate the activity of various enzymes and receptors, including:

    Estrogen Receptors: this compound can bind to estrogen receptors, mimicking the effects of estrogen and promoting bone health.

    Nitric Oxide Synthase: It can enhance the production of nitric oxide, leading to vasodilation and improved blood flow.

    Antioxidant Pathways: this compound exhibits antioxidant properties, protecting cells from oxidative stress and damage.

Comparison with Similar Compounds

Epimedonin K is unique among prenylflavonoids due to its specific chemical structure and biological activities. Similar compounds include:

    Icariin: Another prenylflavonoid found in Epimedium, known for its effects on bone health and erectile dysfunction.

    Epimedin A, B, and C: These compounds share similar chemical structures and biological activities with this compound but differ in their specific functional groups and potency.

Properties

Molecular Formula

C30H34O6

Molecular Weight

490.6 g/mol

IUPAC Name

5,7-dihydroxy-2-[4-hydroxy-3,5-bis(3-methylbut-2-enyl)phenoxy]-8-(3-methylbut-2-enyl)chromen-4-one

InChI

InChI=1S/C30H34O6/c1-17(2)7-10-20-13-22(14-21(29(20)34)11-8-18(3)4)35-27-16-26(33)28-25(32)15-24(31)23(30(28)36-27)12-9-19(5)6/h7-9,13-16,31-32,34H,10-12H2,1-6H3

InChI Key

RGIYRQVLZYCQGI-UHFFFAOYSA-N

Canonical SMILES

CC(=CCC1=CC(=CC(=C1O)CC=C(C)C)OC2=CC(=O)C3=C(C=C(C(=C3O2)CC=C(C)C)O)O)C

Origin of Product

United States

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